molecular formula C21H19N3O3S B7501417 N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

カタログ番号 B7501417
分子量: 393.5 g/mol
InChIキー: GRFDBODDBCJISL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide, also known as BZML, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BZML is a benzamide derivative that has been synthesized through a multi-step process.

作用機序

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide acts as a selective and potent inhibitor of VGLUT1 by binding to the luminal domain of the protein. This prevents the uptake and packaging of glutamate into synaptic vesicles, leading to a decrease in glutamate release and synaptic transmission.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been shown to have significant effects on synaptic transmission and plasticity. It has been reported to decrease glutamate release and increase paired-pulse facilitation, indicating a presynaptic mechanism of action. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has also been shown to reduce the frequency and amplitude of excitatory postsynaptic currents, indicating a postsynaptic mechanism of action. In addition, N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been reported to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Parkinson's disease.

実験室実験の利点と制限

One advantage of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide in lab experiments is its selectivity and potency as a VGLUT1 inhibitor. This allows for the specific investigation of the role of VGLUT1 in synaptic transmission and plasticity. However, one limitation is the lack of availability of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide, which may limit its widespread use in scientific research.

将来の方向性

There are several future directions for the use of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide in scientific research. One area of interest is the investigation of the role of VGLUT1 in neurological disorders such as epilepsy and Parkinson's disease. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide may also be used to investigate the role of VGLUT1 in other physiological processes, such as pain perception and addiction. In addition, the development of more potent and selective VGLUT1 inhibitors may lead to the identification of new therapeutic targets for neurological disorders.

合成法

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide is synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form ethyl 2-(2-benzothiazolyl)acetate. This intermediate is then reacted with sodium hydride and 1,2-dibromoethane to form N-(2-benzothiazolyl)ethyl-2-bromoacetamide. The final step involves the reaction of N-(2-benzothiazolyl)ethyl-2-bromoacetamide with 2,5-dioxopyrrolidine to form N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide.

科学的研究の応用

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective and potent inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate in neurons. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been used to investigate the role of VGLUT1 in synaptic transmission and plasticity, as well as in neurological disorders such as epilepsy and Parkinson's disease.

特性

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-19-9-10-20(26)24(19)13-14-5-7-15(8-6-14)21(27)22-12-11-18-23-16-3-1-2-4-17(16)28-18/h1-8H,9-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFDBODDBCJISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。